1-(2-bromoethyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(2-Bromoethyl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a bromoethyl group and a nitrile group
Preparation Methods
The synthesis of 1-(2-bromoethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane-1-carbonitrile with a bromoethylating agent. One common method is the nucleophilic substitution reaction where cyclobutane-1-carbonitrile reacts with 2-bromoethanol in the presence of a base to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromoethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoethyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in the development of bioactive molecules or as a precursor in the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 1-(2-bromoethyl)cyclobutane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitrile group is converted to an amine, which can participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(2-Bromoethyl)cyclobutane-1-carbonitrile can be compared to other cyclobutane derivatives, such as:
Cyclobutane-1-carbonitrile: Lacks the bromoethyl group, making it less reactive in substitution reactions.
1-(2-Chloroethyl)cyclobutane-1-carbonitrile: Similar structure but with a chloroethyl group instead of a bromoethyl group, which may result in different reactivity and applications.
Cyclobutane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromoethyl group and a nitrile group, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
2757923-35-4 |
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Molecular Formula |
C7H10BrN |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
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